molecular formula C20H14F3N3O4 B3129376 N-(4-nitrophenyl)-4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]benzamide CAS No. 339025-38-6

N-(4-nitrophenyl)-4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]benzamide

Cat. No. B3129376
CAS RN: 339025-38-6
M. Wt: 417.3 g/mol
InChI Key: DTMRGQJWZCEHCE-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as NTB, and it has been synthesized using various methods. NTB has been found to have a mechanism of action that involves the inhibition of certain enzymes, leading to biochemical and physiological effects.

Scientific Research Applications

  • Electrophoretic Separation and Quality Control : Lei Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including N-(4-nitrophenyl)-4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]benzamide. This method is significant for quality control of imatinib mesylate due to its simplicity, effectiveness, and affordability (Ye et al., 2012).

  • Synthetic Process Development : Gong Ping (2007) focused on synthesizing a similar compound, 2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide. The study highlighted a practical process with mild conditions and a good yield of 54.5%, contributing to the practical applications in synthetic chemistry (Ping, 2007).

  • Antidepressant and Nootropic Agents : Asha B. Thomas et al. (2016) synthesized compounds related to N-(4-nitrophenyl)-4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]benzamide, exploring their potential as antidepressant and nootropic agents. They found that certain compounds exhibited significant antidepressant activity, highlighting the therapeutic potential in mental health treatments (Thomas et al., 2016).

  • Histone Deacetylase Inhibition : Nancy Z. Zhou et al. (2008) described the synthesis of a compound structurally related to N-(4-nitrophenyl)-4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]benzamide, which is an isotype-selective histone deacetylase inhibitor. This compound shows promise as an anticancer drug due to its ability to block cancer cell proliferation and induce apoptosis (Zhou et al., 2008).

  • Drug Metabolism Studies : Aishen Gong et al. (2010) studied the metabolism of flumatinib, a tyrosine kinase inhibitor structurally related to N-(4-nitrophenyl)-4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]benzamide. This study provided insights into the metabolic pathways of flumatinib in humans, which is crucial for understanding the drug's pharmacokinetics and potential therapeutic applications (Gong et al., 2010).

  • Crystal Structure and Drug Design : R. Moreno-Fuquen et al. (2021) reported on the synthesis, crystal structure, and spectroscopic properties of a compound similar to N-(4-nitrophenyl)-4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]benzamide. The study provided a foundation for designing new drugs against chronic myeloid leukemia (Moreno-Fuquen et al., 2021).

properties

IUPAC Name

N-(4-nitrophenyl)-4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N3O4/c21-20(22,23)15-5-10-18(27)25(12-15)11-13-1-3-14(4-2-13)19(28)24-16-6-8-17(9-7-16)26(29)30/h1-10,12H,11H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMRGQJWZCEHCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=CC2=O)C(F)(F)F)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-nitrophenyl)-4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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